molecular formula C8H12O2 B6150094 ethyl 2-cyclopropylprop-2-enoate CAS No. 133772-85-7

ethyl 2-cyclopropylprop-2-enoate

Cat. No. B6150094
CAS RN: 133772-85-7
M. Wt: 140.2
InChI Key:
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Description

Ethyl 2-cyclopropylprop-2-enoate, commonly referred to as ECPM, is an organic compound belonging to the class of cyclopropyl esters. It is a colorless liquid with a pungent odor and is used in various industrial applications and as a reagent in scientific research. ECPM is a versatile compound that can be used to synthesize a variety of compounds and can be used as a catalyst in a variety of reactions. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

ECPM has a variety of applications in scientific research. It is often used as a reagent in organic synthesis and can be used as a catalyst in a variety of reactions. In addition, ECPM can be used to synthesize a variety of compounds such as aldehydes, ketones, and esters. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ECPM is not well understood. However, it is believed that the compound acts as a catalyst in organic synthesis, allowing for the formation of new compounds. In addition, ECPM is thought to act as an initiator of various reactions, allowing for the formation of different products.
Biochemical and Physiological Effects
The biochemical and physiological effects of ECPM are not well understood. The compound is not known to be toxic and has not been found to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The main advantage of using ECPM in laboratory experiments is that it is a versatile compound that can be used to synthesize a variety of compounds. Additionally, it is relatively easy to obtain and can be used in a variety of reactions. The main limitation of using ECPM in laboratory experiments is that it is a relatively expensive compound.

Future Directions

For ECPM research include further investigation into its mechanism of action, as well as its potential applications in medical and industrial applications. Additionally, further research into the biochemical and physiological effects of ECPM could be beneficial. Further research into the synthesis of ECPM could also be beneficial, as this could lead to more cost-effective methods of production. Finally, further research into the potential toxicity of ECPM could be beneficial, as this would help to ensure the safe use of the compound.

Synthesis Methods

ECPM can be synthesized via a variety of methods. The most common method is the acid-catalyzed esterification of ethyl 2-cyclopropylpropanoate with acetic anhydride. This reaction is usually done at room temperature and yields a yield of approximately 70%. Other methods of synthesis include the reaction of ethyl 2-cyclopropylpropanoate with ethyl bromide, or the reaction of ethyl 2-cyclopropylpropanoate with ethyl iodide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 2-cyclopropylprop-2-enoate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Cyclopropane", "Ethyl acetoacetate", "Sodium ethoxide", "Bromine", "Sodium hydride", "Acetic acid", "Sulfuric acid", "Sodium bicarbonate", "Magnesium sulfate", "Ethanol" ], "Reaction": [ "Step 1: Bromination of cyclopropane using bromine and sulfuric acid to yield 1,1-dibromocyclopropane", "Step 2: Deprotonation of ethyl acetoacetate using sodium ethoxide to form the enolate ion", "Step 3: Alkylation of the enolate ion with 1,1-dibromocyclopropane to yield ethyl 2-bromo-2-cyclopropylpropionate", "Step 4: Elimination of the bromine atom using sodium hydride and acetic acid to form ethyl 2-cyclopropylprop-2-enoate", "Step 5: Purification of the product using sodium bicarbonate and magnesium sulfate, followed by recrystallization from ethanol" ] }

CAS RN

133772-85-7

Product Name

ethyl 2-cyclopropylprop-2-enoate

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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